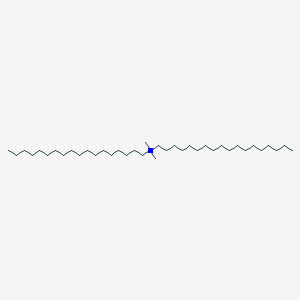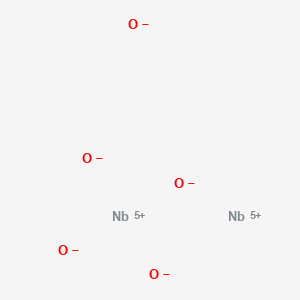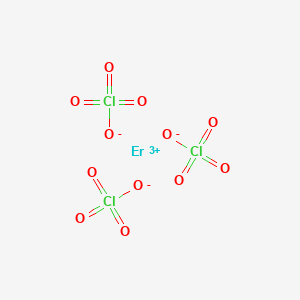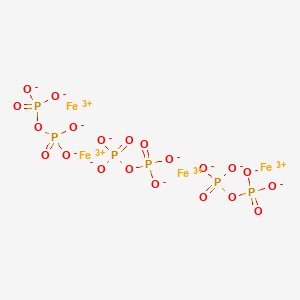
Dimethyldioctadecylammonium
Descripción general
Descripción
- El cloruro de distearildimonio (DSDMAC) es una sal de amonio cuaternario . Contiene grupos hidrocarbonados de cadena larga y amonio catiónico, lo que confiere al compuesto propiedades similares a las de un surfactante o detergente.
- Comúnmente utilizado en productos cosméticos , el DSDMAC sirve principalmente como agente antiestático e ingrediente acondicionador del cabello en formulaciones como acondicionadores para el cabello, champús y productos de peinado .
Métodos De Preparación
- El DSDMAC se obtiene mediante la hidrogenación e hidrólisis de triglicéridos (grasas y aceites) de origen animal o vegetal. Los ácidos grasos resultantes se separan luego por destilación .
- Los métodos de producción industrial pueden implicar rutas sintéticas , pero los detalles específicos no están ampliamente disponibles.
Análisis De Reacciones Químicas
- El DSDMAC puede sufrir diversas reacciones, incluida la oxidación , la reducción y la sustitución .
- Los reactivos y condiciones comunes dependen de la reacción específica. Desafortunadamente, la información detallada sobre estas reacciones es limitada.
- Los principales productos formados variarían según el tipo de reacción.
Aplicaciones Científicas De Investigación
- El DSDMAC encuentra aplicaciones en química , biología , medicina e industria :
Cosméticos: Se utiliza como en formulaciones para una mejor estabilidad, estética, hidratación y liberación de activos.
Cuidado de la piel: Los sistemas emolientes con DSDMAC pueden preparar lociones y cremas sin dejar un residuo graso.
Cuidado del cabello: Mejora las propiedades de peinado en húmedo y en seco, a menudo formulado en acondicionadores de enjuague.
Otras industrias: Aplicaciones potenciales más allá de los cosméticos, pero los datos de investigación específicos son escasos.
Mecanismo De Acción
- El mecanismo del DSDMAC implica su naturaleza catiónica . Interactúa con el cabello y la piel, proporcionando efectos acondicionadores.
- Los objetivos y vías moleculares no se han estudiado ampliamente, pero su naturaleza sustantiva contribuye a su eficacia.
Comparación Con Compuestos Similares
- El DSDMAC es similar a otros compuestos de amonio cuaternario, pero sus características únicas radican en sus grupos hidrocarbonados de cadena larga y aplicaciones específicas.
- Los compuestos similares incluyen el cloruro de cetiltrimetilamonio (CTAC) y el cloruro de esteariltrimetilamonio (STAC).
Propiedades
IUPAC Name |
dimethyl(dioctadecyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQYPPBGSLZBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-64-2 (chloride), 123312-54-9 (sulfate), 3700-67-2 (bromide), 3843-16-1 (methyl sulfate) | |
| Record name | Dimethyldioctadecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00859191 | |
| Record name | N,N-Dimethyl-N-octadecyl-1-octadecanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14357-21-2 | |
| Record name | Dimethyldioctadecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Distearyldimonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N-Dimethyl-N-octadecyl-1-octadecanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISTEARYLDIMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251IW5I21C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(dimethylaminomethyl)phenyl]-diphenylmethanol](/img/structure/B77235.png)








![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
